

Application Notes: Synthesis of Rubidium Nitrate from Rubidium Carbonate

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Compound of Interest

Compound Name: Rubidium nitrate

Cat. No.: B080625

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Introduction

Rubidium nitrate (RbNO_3) is an inorganic salt with applications in various fields, including pyrotechnics, infrared optics, and as a precursor for the synthesis of other rubidium compounds and metallic rubidium.[1][2][3][4] In pyrotechnic compositions, it serves as both a colorant, imparting a mauve or red-violet flame, and an oxidizer.[1][2][5] This document outlines the laboratory-scale synthesis of **rubidium nitrate** via the neutralization reaction between rubidium carbonate (Rb_2CO_3) and nitric acid (HNO_3). This method is straightforward and proceeds with a high yield, making it a common choice for laboratory preparations.[1][5][6]

The reaction is an acid-base neutralization where rubidium carbonate reacts with nitric acid to produce **rubidium nitrate**, water, and carbon dioxide gas.[1][7] The balanced chemical equation for this reaction is:



Due to the evolution of carbon dioxide, the addition of nitric acid must be performed cautiously to control the effervescence. The resulting **rubidium nitrate** can then be isolated and purified by recrystallization.[5][6]

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

Property	Rubidium Carbonate (Rb ₂ CO ₃)	Nitric Acid (HNO ₃)	Rubidium Nitrate (RbNO ₃)
Molar Mass	230.94 g/mol [9]	63.01 g/mol	147.473 g/mol [2][5]
Appearance	White hygroscopic solid[10]	Colorless to light yellow liquid	White crystalline powder[2][5]
Density	3.613 g/mL at 25 °C[4]	~1.41 g/mL (68-70% solution)	3.11 g/cm ³ at 25 °C[2][5]
Melting Point	837 °C	-42 °C	310 °C (decomposes) [2][5]
Solubility in Water	Highly soluble	Miscible	44.28 g/100 mL at 16 °C, 65.0 g/100 mL at 25 °C[2][5]

Table 2: Stoichiometric Ratios for Synthesis

Reactant / Product	Molar Mass (g/mol)	Stoichiometric Ratio
Rubidium Carbonate (Rb ₂ CO ₃)	230.94	1
Nitric Acid (HNO ₃)	63.01	2
Rubidium Nitrate (RbNO ₃)	147.47	2
Water (H ₂ O)	18.02	1
Carbon Dioxide (CO ₂)	44.01	1

Table 3: Safety Information for Reactants

Chemical	Hazard Statements	Precautionary Statements
Rubidium Carbonate	H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9]	P261: Avoid breathing dust.[9] P280: Wear protective gloves/eye protection/face protection.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Nitric Acid	H272: May intensify fire; oxidizer. H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled.	P260: Do not breathe dust/fume/gas/mist/vapors/spray.[12][13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] P310: Immediately call a POISON CENTER/doctor/physician.[12]

Experimental Protocol

Materials and Equipment:

- Rubidium carbonate (Rb_2CO_3)

- Concentrated nitric acid (HNO_3 , ~68-70%)
- Deionized water
- Glass beakers
- Graduated cylinders
- Magnetic stirrer and stir bar
- pH indicator paper or pH meter
- Heating plate
- Crystallizing dish
- Buchner funnel and filter paper
- Vacuum flask
- Spatula
- Wash bottle
- Drying oven or desiccator

Safety Precautions:

- This procedure must be conducted in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[\[11\]](#)
- Nitric acid is a strong oxidizer and is corrosive; it can cause severe skin burns and eye damage. Handle with extreme care.
- The reaction of rubidium carbonate with nitric acid is exothermic and produces carbon dioxide gas, which can cause frothing. Add the acid slowly to control the reaction rate.[\[1\]](#)

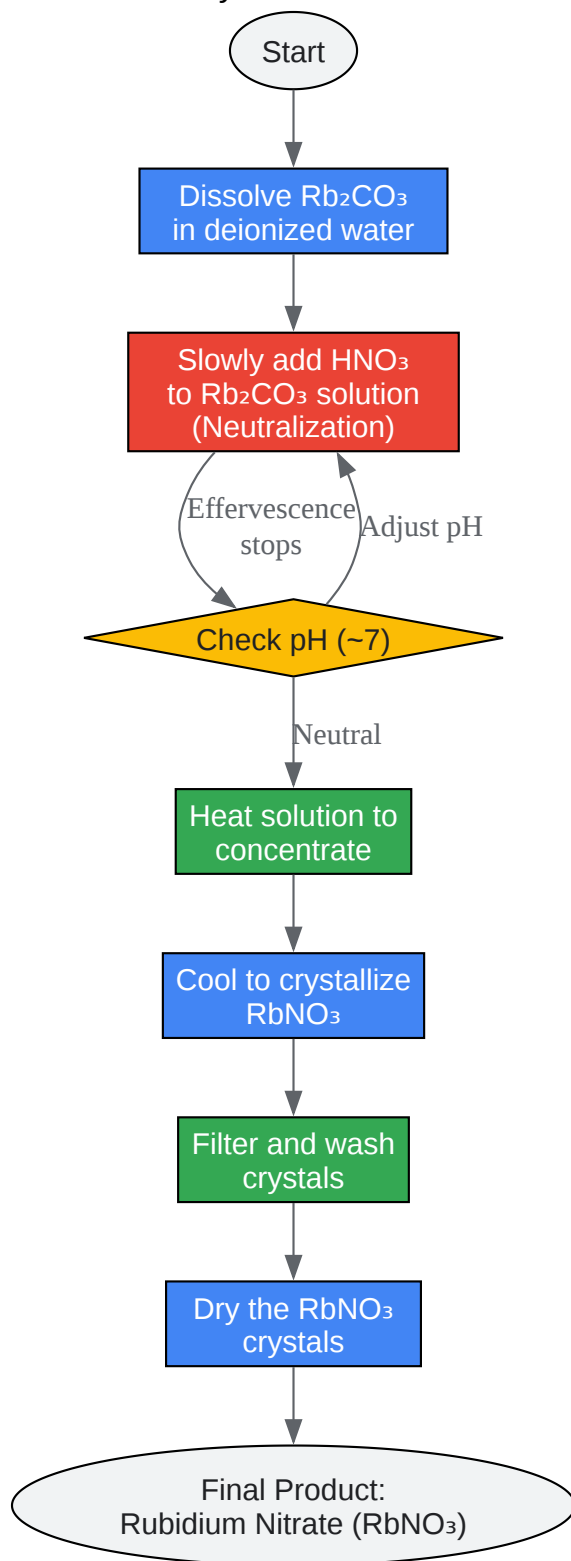
Procedure:

- Preparation of Rubidium Carbonate Solution:
 - Weigh a specific amount of rubidium carbonate and transfer it to a beaker.
 - Add a minimal amount of deionized water to dissolve the rubidium carbonate completely. Gentle heating and stirring can aid in dissolution.
- Neutralization Reaction:
 - Place the beaker containing the rubidium carbonate solution on a magnetic stirrer.
 - Slowly and carefully, add a stoichiometric amount of concentrated nitric acid to the rubidium carbonate solution using a dropping funnel or by adding small aliquots. The reaction is characterized by vigorous effervescence due to the evolution of carbon dioxide. [\[1\]](#)
 - Continue adding nitric acid until the effervescence ceases, indicating that all the carbonate has reacted.
 - Check the pH of the solution using pH indicator paper or a pH meter. The final pH should be approximately neutral (pH ~6-7). If the solution is still basic, add more nitric acid dropwise until neutrality is achieved. If the solution is too acidic, it indicates an excess of nitric acid.
- Crystallization of **Rubidium Nitrate**:
 - Gently heat the resulting **rubidium nitrate** solution to concentrate it and drive off any excess water. Do not boil the solution to dryness.
 - Once the solution is saturated (crystals may start to form on the surface or on a cooled glass rod dipped into the solution), remove it from the heat.
 - Cover the crystallizing dish and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
- Isolation and Purification:

- Collect the **rubidium nitrate** crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.
- The purity of the product can be further enhanced by recrystallization from water if necessary.[\[1\]](#)[\[6\]](#)
- Drying and Storage:
 - Dry the purified crystals in a drying oven at a moderate temperature (e.g., 80-100 °C) or in a desiccator over a suitable drying agent.
 - Store the dry **rubidium nitrate** in a tightly sealed container, as it is hygroscopic.[\[2\]](#)[\[5\]](#)

Visualizations

Workflow for the Synthesis of Rubidium Nitrate

[Click to download full resolution via product page](#)Caption: Experimental workflow for **rubidium nitrate** synthesis.

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